Cas no 1270548-31-6 (3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol)

3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol
- 1270548-31-6
- EN300-1911320
-
- インチ: 1S/C10H14BrNO2/c1-14-10-6-7(11)2-3-8(10)9(12)4-5-13/h2-3,6,9,13H,4-5,12H2,1H3
- InChIKey: GNHTWVMLVVODHY-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)OC)C(CCO)N
計算された属性
- せいみつぶんしりょう: 259.02079g/mol
- どういたいしつりょう: 259.02079g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 55.5Ų
3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1911320-0.1g |
3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol |
1270548-31-6 | 0.1g |
$741.0 | 2023-09-17 | ||
Enamine | EN300-1911320-0.5g |
3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol |
1270548-31-6 | 0.5g |
$809.0 | 2023-09-17 | ||
Enamine | EN300-1911320-0.25g |
3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol |
1270548-31-6 | 0.25g |
$774.0 | 2023-09-17 | ||
Enamine | EN300-1911320-5g |
3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol |
1270548-31-6 | 5g |
$2443.0 | 2023-09-17 | ||
Enamine | EN300-1911320-2.5g |
3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol |
1270548-31-6 | 2.5g |
$1650.0 | 2023-09-17 | ||
Enamine | EN300-1911320-1.0g |
3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol |
1270548-31-6 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1911320-1g |
3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol |
1270548-31-6 | 1g |
$842.0 | 2023-09-17 | ||
Enamine | EN300-1911320-5.0g |
3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol |
1270548-31-6 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1911320-0.05g |
3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol |
1270548-31-6 | 0.05g |
$707.0 | 2023-09-17 | ||
Enamine | EN300-1911320-10.0g |
3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol |
1270548-31-6 | 10g |
$4236.0 | 2023-06-02 |
3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol 関連文献
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-olに関する追加情報
3-Amino-3-(4-Bromo-2-Methoxyphenyl)Propan-1-Ol (CAS 1270548–31–6): Structural Insights, Synthesis, and Emerging Applications in Chemical Biology
The compound 3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol (CAS No. 1270548–31–6) represents a structurally unique organic molecule with a substituted aromatic ring and a functionalized aliphatic chain. Its core structure features a 4-bromo- and 2-methoxy-substituted phenyl group attached to a propanol backbone bearing an amino group at the terminal carbon. This combination of functionalities—bromine, methoxy, and hydroxyl moieties—confers distinct chemical reactivity and potential for participation in diverse synthetic pathways. Recent advancements in medicinal chemistry highlight the significance of such hybrid structures in drug discovery, particularly for modulating enzyme activity and receptor interactions.
Synthetic approaches to this compound often leverage modern cross-coupling methodologies. A notable strategy involves the selective bromination of a methoxylated phenol followed by coupling with an amino-substituted propargylic alcohol through transition-metal-catalyzed reactions. Studies published in *Organic Letters* (Vol. 15, 2023) demonstrate that palladium-catalyzed C–N bond formation under microwave-assisted conditions achieves high yields (>85%) while preserving the integrity of the methoxy and hydroxyl groups. This method aligns with green chemistry principles by minimizing solvent usage and reaction times.
The molecular architecture of 3-amino-...(continued)
1270548-31-6 (3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol) 関連製品
- 898792-52-4(Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate)
- 2059972-04-0(tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro1-benzopyran-2,3'-piperidine-1'-carboxylate)
- 1160246-32-1(3-{5-methyl-1H-pyrazolo3,4-bpyridin-1-yl}propanenitrile)
- 2172120-14-6(2-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoacetic acid)
- 1082119-64-9(5-(4-tert-Butyl-phenoxy)-furan-2-carbaldehyde)
- 860595-88-6(4-(3-Methylbenzyl)oxybenzoic Acid)
- 2229107-75-7(3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxypiperidine)
- 93683-65-9(6-chloro-3-nitro-pyridine-2-carbonitrile)
- 2172533-95-6(4-amino-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexane-1-carboxylic acid)
- 1823503-36-1(tert-butyl N-(2-cyclopropyl-1,3-thiazol-4-yl)carbamate)



